(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA biosynthesis pathway
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA biosynthesis pathway
An In-Depth Technical Guide to the Biosynthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA
Abstract
This technical guide provides a comprehensive exploration of the biosynthetic pathway leading to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA, a critical intermediate in the production of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). VLC-PUFAs are indispensable components of cellular membranes in specialized tissues, most notably the retina and the brain. Deficiencies in their synthesis are linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3) and certain forms of spinocerebellar ataxia.[1] This document delineates the multi-enzyme cascade responsible for the synthesis of this key 3-oxoacyl-CoA intermediate, starting from the essential fatty acid linoleic acid. We will examine the function and interplay of fatty acid desaturases (FADS) and elongases (ELOVL), detail the biochemical logic of the pathway, present state-of-the-art analytical methodologies for its study, and discuss the implications for disease research and therapeutic development.
Introduction: The Significance of a Transient Intermediate
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA is a 24-carbon, five-double-bond fatty acyl-CoA that functions as a transient, yet pivotal, intermediate. Its structure, featuring a ketone group at the beta-carbon (C-3), marks it as the direct product of the initial condensation step in the fatty acid elongation cycle. Specifically, it represents the commitment step in the elongation of a C22 PUFA to a C24 VLC-PUFA within the omega-6 fatty acid family.
While not an end-product, the formation of this molecule is a rate-limiting step catalyzed by the ELOVL family of enzymes.[2] The subsequent metabolism of this intermediate leads to the formation of C24 and longer VLC-PUFAs, which are essential for maintaining the structural integrity and function of photoreceptor outer segments and neuronal membranes.[3][4] Understanding its biosynthesis is therefore fundamental to unraveling the complexities of lipid metabolism in neural tissues and identifying potential intervention points for diseases caused by its dysregulation.
The Complete Biosynthetic Pathway: From Essential Fatty Acid to VLC-PUFA Intermediate
The synthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA is a multi-step process occurring primarily in the endoplasmic reticulum.[5] It begins with the dietary essential fatty acid, linoleic acid (LA, 18:2n-6), and proceeds through a series of alternating desaturation and elongation reactions.
Synthesis of the C22 Precursor: Docosapentaenoic Acid (n-6)
The journey from an 18-carbon dietary precursor to the 22-carbon substrate required for the final elongation step involves three cycles of desaturation and elongation.
-
Δ6-Desaturation: Linoleoyl-CoA (18:2n-6) is converted to γ-Linolenoyl-CoA (18:3n-6) by Fatty Acid Desaturase 2 (FADS2) , which introduces a double bond at the Δ6 position.[6]
-
Elongation: γ-Linolenoyl-CoA is elongated by two carbons to yield Dihomo-γ-linolenoyl-CoA (20:3n-6). This step is primarily catalyzed by ELOVL5 .
-
Δ5-Desaturation: Dihomo-γ-linolenoyl-CoA is then desaturated by Fatty Acid Desaturase 1 (FADS1) at the Δ5 position to produce the well-known Arachidonoyl-CoA (20:4n-6).[6]
-
Elongation: Arachidonoyl-CoA is elongated, primarily by ELOVL2 or ELOVL5 , to form Adrenoyl-CoA (22:4n-6).
-
Δ4-Desaturation: In the final step of precursor synthesis, Adrenoyl-CoA is desaturated by FADS2 (acting as a Δ4-desaturase) to produce Docosapentaenoyl-CoA (DPA n-6, 22:5n-6, with double bonds at Δ4,7,10,13,16).[6][7]
The Key Elongation Cycle: Formation of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA
The 22:5n-6-CoA precursor now enters the final elongation cycle, which extends the fatty acid chain to 24 carbons. This cycle consists of four distinct enzymatic reactions. The topic molecule is the product of the first reaction. This specific elongation of C22 to C24 PUFAs is critically dependent on the ELOVL4 elongase.[3][5]
-
Step 1: Condensation (Formation of the Target Molecule) The cycle begins with the rate-limiting condensation of Docosapentaenoyl-CoA (22:5n-6) with a two-carbon unit supplied by Malonyl-CoA. This reaction is catalyzed by the 3-ketoacyl-CoA synthase activity of ELOVL4 .[2][8] The process releases CO₂ and Coenzyme A, resulting in the formation of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA . The original double bonds at positions 4, 7, 10, 13, and 16 of the precursor are now located at positions 6, 9, 12, 15, and 18 in the C24 backbone.
Causality: This condensation is the key carbon-carbon bond-forming reaction that defines the elongation process. The specificity of ELOVL4 for very-long-chain acyl-CoAs is crucial for the efficient production of these specialized lipids in tissues like the retina.[5][9]
-
Step 2: Reduction The 3-keto group of the newly formed intermediate is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (e.g., HSD17B12), using NADPH as the reducing agent.[10] This yields (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA.
-
Step 3: Dehydration A molecule of water is removed from the 3-hydroxy intermediate by a 3-hydroxyacyl-CoA dehydratase , creating a double bond between C-2 and C-3 and forming (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA.
-
Step 4: Reduction Finally, the trans-2,3 double bond is reduced by a trans-2-enoyl-CoA reductase , again using NADPH. This completes the cycle, yielding Tetracosapentaenoyl-CoA (24:5n-6), an elongated and fully saturated acyl-CoA ready for further modification or incorporation into complex lipids.
The following table summarizes the key enzymatic steps leading to the formation and conversion of the target molecule.
| Step | Substrate(s) | Enzyme | Product |
| Precursor Synthesis | |||
| 1 | Linoleoyl-CoA (18:2n-6) | FADS2 (Δ6-desaturase) | γ-Linolenoyl-CoA (18:3n-6) |
| 2 | γ-Linolenoyl-CoA + Malonyl-CoA | ELOVL5 | Dihomo-γ-linolenoyl-CoA (20:3n-6) |
| 3 | Dihomo-γ-linolenoyl-CoA | FADS1 (Δ5-desaturase) | Arachidonoyl-CoA (20:4n-6) |
| 4 | Arachidonoyl-CoA + Malonyl-CoA | ELOVL2/5 | Adrenoyl-CoA (22:4n-6) |
| 5 | Adrenoyl-CoA | FADS2 (Δ4-desaturase) | Docosapentaenoyl-CoA (22:5n-6) |
| Target Elongation Cycle | |||
| 6 (Condensation) | Docosapentaenoyl-CoA + Malonyl-CoA | ELOVL4 | (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA |
| 7 (Reduction) | 3-Oxotetracosapentaenoyl-CoA + NADPH | 3-Ketoacyl-CoA Reductase | 3-Hydroxytetracosapentaenoyl-CoA |
| 8 (Dehydration) | 3-Hydroxytetracosapentaenoyl-CoA | 3-Hydroxyacyl-CoA Dehydratase | trans-2,3-Enoyl-tetracosapentaenoyl-CoA |
| 9 (Reduction) | trans-2,3-Enoyl-tetracosapentaenoyl-CoA + NADPH | trans-2-Enoyl-CoA Reductase | Tetracosapentaenoyl-CoA (24:5n-6) |
Pathway Visualization
The diagram below illustrates the biosynthetic cascade from the essential fatty acid linoleic acid to the formation and subsequent processing of the 3-oxo intermediate.
Caption: Biosynthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA.
Experimental Methodologies for Pathway Analysis
Studying this pathway requires robust and sensitive analytical techniques due to the low abundance and transient nature of acyl-CoA intermediates.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[12][13][14]
Protocol: Quantification of Acyl-CoA Intermediates from Biological Samples
This protocol provides a self-validating workflow for the extraction and analysis of the target molecule and its precursors from cell culture or tissue samples.
1. Sample Collection and Quenching:
-
Harvest cells or tissues and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.
-
Causality: Rapid quenching is critical to prevent post-harvest degradation or alteration of the highly labile acyl-CoA pool.
2. Acyl-CoA Extraction:
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:50 mM KH₂PO₄, pH 7.2).
-
Include a known quantity of an internal standard (e.g., a ¹³C-labeled or odd-chain length acyl-CoA) for absolute quantification.
-
Causality: The specific solvent mixture and the inclusion of an internal standard are essential for achieving high recovery rates and correcting for sample loss during processing and analysis.[15][16]
3. Phase Separation and Purification:
-
Add chloroform and water to the homogenate to induce phase separation.
-
Collect the upper aqueous phase containing the polar acyl-CoAs.
-
Purify and concentrate the acyl-CoAs using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge.
-
Causality: SPE removes interfering lipids and salts that can cause ion suppression in the mass spectrometer, thereby enhancing signal intensity and analytical sensitivity.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the extracted acyl-CoAs using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile in an aqueous buffer containing a weak acid like formic or acetic acid.
-
Causality: The chromatographic gradient separates acyl-CoAs based on chain length and unsaturation, allowing for the resolution of isomers and reducing matrix effects.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode. Use Selected Reaction Monitoring (SRM) for targeted quantification.
-
For (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA, monitor for the specific precursor-to-product ion transition (e.g., the transition from the molecular ion [M+H]⁺ to a characteristic fragment ion of the Coenzyme A moiety, such as m/z 428.0365).[12]
-
Causality: SRM provides exceptional specificity and sensitivity by monitoring for a unique fragmentation pattern, ensuring that the detected signal originates exclusively from the target analyte.
5. Data Analysis:
-
Quantify the target analyte by comparing the peak area of its SRM transition to that of the internal standard, referencing a standard curve generated with a synthetic standard.
Experimental Workflow Visualization
Caption: Workflow for LC-MS/MS analysis of acyl-CoA intermediates.
Relevance to Drug Development and Disease
The VLC-PUFA biosynthesis pathway, and specifically the ELOVL4-mediated step, is a focal point for research into several debilitating diseases.
-
Stargardt-like Macular Dystrophy (STGD3): This autosomal dominant form of juvenile macular degeneration is directly caused by mutations in the ELOVL4 gene.[3][17] The mutant protein often misfolds and aggregates, leading to a loss of function. This disrupts the synthesis of VLC-PUFAs, resulting in photoreceptor cell death and progressive vision loss.
-
Spinocerebellar Ataxia 34 (SCA34): Certain mutations in ELOVL4 also give rise to this neurodegenerative disorder, highlighting the importance of VLC-PUFAs for neuronal health beyond the retina.[1]
A thorough understanding of the biosynthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA and its subsequent products opens avenues for novel therapeutic strategies. These may include:
-
Gene Therapy: Developing methods to deliver a functional copy of the ELOVL4 gene to affected tissues.
-
Enzyme Modulators: Designing small molecules that could enhance the activity of residual or partially functional ELOVL4 protein.
-
Nutritional Intervention: Investigating the therapeutic potential of dietary supplementation with downstream VLC-PUFAs to bypass the defective enzymatic step.[18] Recent studies demonstrating the successful synthesis and retinal bioavailability of a C32 VLC-PUFA in mice provide a strong proof-of-concept for this approach.[18][19]
Conclusion
The biosynthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA is a cornerstone of VLC-PUFA metabolism. While it exists only fleetingly, its formation by the ELOVL4 enzyme represents a critical control point in a pathway essential for retinal and neurological function. The detailed elucidation of this pathway, facilitated by advanced mass spectrometry techniques, provides an invaluable framework for researchers and drug developers. By continuing to probe the intricacies of this metabolic cascade, we can move closer to developing effective treatments for the severe diseases linked to its disruption.
References
-
Catalyst University. (2018, March 26). PUFAs: Fatty Acid Elongation and Desaturation [Video]. YouTube. Retrieved from [Link]
-
Harkewicz, R., et al. (2012). Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function. Journal of Biological Chemistry. Retrieved from [Link]
-
JJ Medicine. (2017, October 10). Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation [Video]. YouTube. Retrieved from [Link]
-
Gibson, R. A., et al. (2013). Docosahexaenoic acid synthesis from alpha-linolenic acid is inhibited by diets high in polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids. Retrieved from [Link]
-
Wissgott, U., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Qi, B., et al. (2004). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Physiology. Retrieved from [Link]
-
Li, J., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Microbiology. Retrieved from [Link]
-
Koirala, P., et al. (2022). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kihara, A. (2019). ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. Experimental & Molecular Medicine. Retrieved from [Link]
-
Lee, J., et al. (2016). Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances. Nutrients. Retrieved from [Link]
-
Wang, Y., et al. (2019). Two-Stage Enzymatic Preparation of Eicosapentaenoic Acid (EPA) And Docosahexaenoic Acid (DHA) Enriched Fish Oil Triacylglycerols. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wade, A., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
HCT, N., & Su-A, P. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. AOCS. Retrieved from [Link]
-
Kallscheuer, N., & Kosa, M. (2019). 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis. Natural Product Reports. Retrieved from [Link]
-
GERLI. (n.d.). Fatty acyl CoA analysis. Cyberlipid. Retrieved from [Link]
-
Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Chromatography B. Retrieved from [Link]
-
Park, H. G., et al. (2015). Desaturase-mediated synthesis of polyunsaturated fatty acids (PUFAs). ResearchGate. Retrieved from [Link]
-
Agbaga, M. P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Domenichiello, A. F., et al. (2015). Is docosahexaenoic acid synthesis from α-linolenic acid sufficient to supply the adult brain?. Progress in Lipid Research. Retrieved from [Link]
-
MedlinePlus. (2023). ELOVL4 gene. Retrieved from [Link]
-
Simamora, T., et al. (2022). Biosynthesis pathway of very-long-chain polyunsaturated fatty acids. ResearchGate. Retrieved from [Link]
-
Malarde, F., et al. (2021). Biosynthesis of VLC-PUFA and VLC-SFA. ResearchGate. Retrieved from [Link]
-
Minkler, P. E., et al. (1990). The analysis of C2-C16 acyl-CoA esters by high-performance liquid chromatography. Biochemical Society Transactions. Retrieved from [Link]
-
Ntambi, J. M., & Miyazaki, M. (2016). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. Journal of Clinical Medicine. Retrieved from [Link]
-
Haynes, C. A., et al. (2008). Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Vasireddy, V., et al. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. International Journal of Biological Sciences. Retrieved from [Link]
-
Pereira, S. L., et al. (2004). Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid. The Biochemical Journal. Retrieved from [Link]
-
Gorusupudi, A., et al. (2021). Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Keshet, R., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Analytical Chemistry. Retrieved from [Link]
-
UniProt. (n.d.). 3-ketoacyl-CoA synthase - Arabidopsis thaliana. Retrieved from [Link]
-
Gibson, R. A., et al. (2012). Docosahexaenoic acid synthesis from α-linolenic acid is inhibited by diets high in polyunsaturated fatty acids. ResearchGate. Retrieved from [Link]
-
Klett, E. L., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]
-
Ren, H., et al. (2024). The lipid-metabolic enzyme HSD17B12 drives lysosomal degradation of PD-L1 potentiating anti-tumor immunity in a mouse model. PLOS Biology. Retrieved from [Link]
-
Lee, J., et al. (2016). Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances. PubMed. Retrieved from [Link]
-
Burdge, G. C., & Wootton, S. A. (2002). Conversion of α-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women. British Journal of Nutrition. Retrieved from [Link]
Sources
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. pnas.org [pnas.org]
- 6. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 10. The lipid-metabolic enzyme HSD17B12 drives lysosomal degradation of PD-L1 potentiating anti-tumor immunity in a mouse model | PLOS Biology [journals.plos.org]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 14. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medlineplus.gov [medlineplus.gov]
- 18. pnas.org [pnas.org]
- 19. pubs.rsc.org [pubs.rsc.org]
